6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine is an organic compound that belongs to the class of polyamines. Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues compared to normal tissues . This compound is characterized by the presence of an aminopropoxy group attached to a hexane chain, along with two dimethylamine groups.
Preparation Methods
The synthesis of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in cellular proliferation and its potential as a therapeutic agent for cancer treatment . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease progression. In industry, it is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine involves its interaction with cellular components, particularly the polyamine transport system. It enters mammalian cells via this transport system and can induce oxidative stress in mitochondria at low concentrations . This oxidative stress is correlated with the induction of mitochondrial permeability transition and the triggering of pro-apoptotic pathways, making it a regulator of cell death. Additionally, it can increase the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thereby regulating cell proliferation .
Comparison with Similar Compounds
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be compared with other polyamines such as putrescine, spermidine, and spermine. These compounds share similar structural features and biological functions but differ in their specific chemical structures and effects on cellular processes . For example, spermidine and spermine are more commonly found in rapidly dividing tumor cells and growing tissues, while this compound has unique properties related to its synthetic versatility and potential therapeutic applications .
Properties
CAS No. |
112283-33-7 |
---|---|
Molecular Formula |
C11H26N2O |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
6-(3-aminopropoxy)-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C11H26N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-12H2,1-2H3 |
InChI Key |
NPDANUSOXATUMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.